molecular formula C10H14 B14299479 2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene CAS No. 114331-83-8

2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene

Cat. No.: B14299479
CAS No.: 114331-83-8
M. Wt: 134.22 g/mol
InChI Key: LMGDCZLEVWRLFQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene, also known as α-Thujene, is a bicyclic monoterpene hydrocarbon. It is a naturally occurring compound found in various essential oils, including those of plants such as juniper and eucalyptus. This compound is known for its distinctive aroma and is used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic conditions. For instance, the cyclization of 3-methyl-2-buten-1-ol in the presence of a strong acid like sulfuric acid can yield the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of essential oils from plants that contain this compound. The essential oils are then subjected to fractional distillation to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene involves its interaction with biological membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Thujene
  • α-Thujene
  • Origanene
  • trans-Thujene

Uniqueness

2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene is unique due to its specific bicyclic structure and the presence of a methyl group and an isopropyl group. This structural arrangement contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

114331-83-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

2-methyl-5-prop-1-en-2-ylbicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C10H14/c1-7(2)10-5-4-8(3)9(10)6-10/h4,9H,1,5-6H2,2-3H3

InChI Key

LMGDCZLEVWRLFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2(C1C2)C(=C)C

Origin of Product

United States

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